BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Physicochemical
Characteristics of D-Aspartic Acid 3-Methyl
Ester

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(R)-2-Amino-4-methoxy-4-
Compound Name:
oxobutanoic acid

Cat. No. B555638

Introduction

D-Aspartic acid B-methyl ester is a derivative of the endogenous D-aspartic acid, a molecule of
increasing interest in neurobiology and endocrinology.[1] The esterification of the -carboxyl
group modifies the parent molecule's polarity, solubility, and reactivity, making it a valuable
compound for research in drug development and nutritional science.[2][3] Its applications range
from a building block in peptide synthesis to a component in dietary supplements aimed at
enhancing cognitive function and athletic performance.[2][4]

This guide provides an in-depth analysis of the core physicochemical characteristics of D-
Aspartic acid 3-methyl ester. Moving beyond a simple recitation of data, we explore the
causality behind these properties, offering field-proven insights and self-validating experimental
protocols for researchers, scientists, and drug development professionals. The accurate
characterization of these properties is a foundational requirement for formulation development,
stability assessment, and understanding its biological activity.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, processing,
and formulation potential.
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Molecular Structure and Identity

The primary structure defines the molecule's fundamental chemical behavior. D-Aspartic acid
B-methyl ester is the (R)-enantiomer of aspartic acid where the side-chain () carboxylic acid
has been converted to a methyl ester.

IUPAC Name: (2R)-2-amino-4-methoxy-4-oxobutanoic acid

Synonyms: D-Asp(OMe)-OH, H-D-Asp(OMe)-OH

Molecular Formula: CsHoNOa4[5]

Molecular Weight: 147.13 g/mol [5][6]

CAS Number: 21394-81-0 (for the free base)[2]

The hydrochloride salt (D-Aspartic acid B-methyl ester hydrochloride, CAS No: 22728-89-8) is
also a common form, with a molecular formula of CsHoNO4-HCI and a molecular weight of
183.64 g/mol .[2][3][7] The presence of the hydrochloride salt significantly impacts solubility and
stability.

Physical State and Appearance

At ambient conditions, D-Aspartic acid 3-methyl ester and its hydrochloride salt are typically
supplied as a white to off-white crystalline powder.[2][3] This form is advantageous for handling,
weighing, and long-term storage.

Thermal Properties

The melting point is a critical indicator of purity. For the hydrochloride salt, the reported melting
point is in the range of 196-200 °C.[3] A sharp melting range within this window is indicative of
high purity.

Optical Activity

As a chiral molecule, its optical rotation is a key parameter for confirming the enantiomeric
identity and purity.

» Specific Rotation ([0]2°/D): -15.9° to -16.9° (concentration and solvent not specified)[2]
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This negative rotation confirms the D-configuration. Enantiomeric purity is crucial as the L-
enantiomer may possess different biological activities.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from reaction kinetics in
synthesis to bioavailability in vivo. The 3-methyl ester modification is known to improve
solubility and bioavailability compared to the parent D-aspartic acid.[2]

Qualitative and Quantitative Solubility

» Agueous Solubility: While specific quantitative data is not readily available in public literature,
D-aspartic acid itself has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[8] The
ester is generally considered to have enhanced solubility.[2]

o Organic Solvent Solubility: The hydrochloride salts of amino acid esters are often soluble in
polar organic solvents. For the related DL-Aspartic acid dimethyl ester hydrochloride, a high
solubility of 100 mg/mL in DMSO has been reported, requiring ultrasonication.[9] Similar
behavior is expected for the D-B-methyl ester.

Table 1. Summary of Physicochemical Properties

Property Value Source(s)
Molecular Formula CsHoNO4 [5]
Molecular Weight 147.13 g/mol [51[6]
Appearance White to off-white crystalline 3]
powder

Melting Point (HCI Salt) 196-200 °C [3]

Specific Rotation ([a]2°/D) -15.9° t0 -16.9° [2]

Storage Temperature 2-8°C or -20°C [2][3]

Experimental Protocol: Thermodynamic Solubility
Determination
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This protocol uses the shake-flask method, a gold standard for determining thermodynamic
solubility, to provide a self-validating system for assessing solubility in various media.

Workflow: Solubility Determination

Preparation

Add excess solid to solvent

:

Agitate (Vortex/Stir)
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Caption: Shake-flask method for solubility.

Step-by-Step Methodology:

Preparation: To a series of glass vials, add a pre-determined volume (e.g., 2 mL) of the
desired solvent (e.g., deionized water, PBS pH 7.4, ethanol).

Addition of Solute: Add an excess amount of D-Aspartic acid 3-methyl ester to each vial,
ensuring a visible amount of undissolved solid remains. This is critical for ensuring
saturation.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator
(e.g., at 25°C and 37°C) for a minimum of 24 hours. This allows the system to reach
thermodynamic equilibrium.

Sampling: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the
excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

Filtration: Immediately filter the sample through a 0.22 um syringe filter (chemically
compatible with the solvent) to remove all undissolved particles. This step is crucial to
prevent artificially high results.

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration
of the dissolved compound using a validated analytical method, such as HPLC-UV.

Validation: The presence of undissolved solid at the end of the experiment validates that
saturation was achieved.

Section 3: Chemical Stability and Reactivity

Understanding the stability of the ester is paramount for defining storage conditions, predicting

shelf-life, and preventing the formation of degradation products that could be inactive or toxic.

Hydrolysis

The primary degradation pathway for D-Aspartic acid 3-methyl ester is hydrolysis of the ester

bond, yielding D-aspartic acid and methanol. This reaction is highly dependent on pH and

temperature.[10]
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» Acidic/Alkaline Conditions: Hydrolysis is catalyzed under both strongly acidic and alkaline
conditions.[10]

o Neutral pH: At neutral pH, the rate of hydrolysis is slower. For the related dipeptide
aspartame, the maximum stability is observed at pH 4.3.[10] A similar pH-stability profile is
expected for D-Aspartic acid 3-methyl ester.

Isomerization via Succinimide Formation

A well-documented degradation pathway for aspartic acid residues, especially in peptides, is
the formation of a five-membered succinimide (cyclic imide) intermediate.[11] This occurs
through a nucleophilic attack by the a-amino group on the B-ester carbonyl. The succinimide
intermediate can then hydrolyze to form a mixture of the original D-aspartic acid 3-methyl ester
and the isomeric D-aspartic acid a-methyl ester.[11][12] This isomerization can significantly
alter biological activity.

Pathway: Degradation of D-Aspartic Acid 3-Methyl Ester

Intramolecular

101EL Hydrolysis
Cyclization Succinimide (a-carbonyl attack) D-Aspartic Acid
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Click to download full resolution via product page

Caption: Key degradation pathways.

Recommended Storage

Based on its reactivity profile, the compound should be stored in a cool, dry place. Supplier
recommendations include storage at 2-8°C or frozen at -20°C, often sealed and protected from
moisture.[13] For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C is
recommended for long-term stability (up to 6 months).[13]
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Section 4: Analytical Methodologies

Robust analytical methods are required for identity confirmation, purity assessment, and
quantification in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing D-
aspartic acid and its derivatives.[14][15]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC
e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um particle size).
o Mobile Phase: A gradient elution is typically required.

o Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

o Solvent B: 0.1% TFA in acetonitrile.

o Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and gradually
increase to elute the compound and any less polar impurities. A typical run might be a linear
gradient from 5% to 95% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong
chromophore.

o Sample Preparation: Dissolve the compound in the initial mobile phase composition or a
compatible solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.

e Analysis: Inject 10 yL and integrate the peak areas. Purity is calculated as the area of the
main peak divided by the total area of all peaks.

For chiral purity, specialized chiral HPLC columns are necessary.[16][17]

Spectroscopic Characterization
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Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
methoxy group (a singlet around 3.7 ppm), the a-proton (a multiplet around 4.0 ppm), and
the B-protons (two multiplets around 2.8-3.0 ppm).[4] The exact chemical shifts are
solvent-dependent.

o 18C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons
(ester and carboxylic acid), the a-carbon, the [3-carbon, and the methoxy carbon.

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and
fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the protonated
molecule [M+H]* would be observed at m/z 148.1. Tandem MS (MS/MS) can be used to
analyze fragmentation patterns for structural confirmation.[16][18]

« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for
the functional groups present:

o O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm~1

[e]

N-H stretch (amine): ~3000-3300 cm~1

[e]

C=0 stretch (ester): ~1730-1750 cm~1

o

C=0 stretch (carboxylic acid): ~1700-1725 cm~1

[¢]

N-H bend (amine): ~1580-1650 cm~1

Conclusion

The physicochemical properties of D-Aspartic acid 3-methyl ester are a direct consequence of
its molecular structure: a chiral amino acid with a protected side-chain carboxyl group. Its
identity is confirmed by its specific optical rotation and spectroscopic profile. The ester
functional group enhances solubility but also introduces chemical instability, primarily through
hydrolysis and potential isomerization, necessitating controlled storage conditions. The
analytical protocols detailed herein provide a robust framework for researchers to verify the
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quality, purity, and characteristics of this compound, ensuring reproducible and reliable results

in downstream applications, from peptide synthesis to advanced biological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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